3-Furaldehyde

Descripción

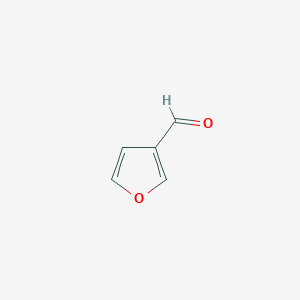

Structure

3D Structure

Propiedades

IUPAC Name |

furan-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVSIHIBYRHSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198076 | |

| Record name | 3-Furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or brown liquid with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | 3-Furaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.33 [mmHg] | |

| Record name | 3-Furaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

498-60-2 | |

| Record name | 3-Furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FURANCARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POB632X444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Furan-3-Carbaldehyde from Biomass

Executive Summary

Furan-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. However, its direct production from biomass is not a well-established pathway. Lignocellulosic biomass is rich in pentosans (C5 polysaccharides), which are readily converted into furan-2-carbaldehyde (furfural), but not its 3-isomer. This technical guide outlines a feasible, multi-step synthetic strategy to produce furan-3-carbaldehyde starting from biomass. The proposed pathway involves two primary stages: (1) the production of key furanic precursors—furfural and subsequently furan—from lignocellulosic biomass, and (2) the regioselective chemical conversion of furan into the target furan-3-carbaldehyde. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols for key transformations, and quantitative data to support process evaluation.

Part 1: Production of Furanic Precursors from Biomass

The most efficient route from biomass to furan-3-carbaldehyde begins with the large-scale production of furfural (furan-2-carbaldehyde), a primary platform chemical. Furfural is then converted to furan, the direct precursor for the final formylation step.

Stage 1A: Furfural Synthesis from Lignocellulosic Biomass

The industrial production of furfural involves the acid-catalyzed hydrolysis of the hemicellulose fraction of lignocellulosic biomass into C5 sugars (predominantly xylose), followed by the dehydration of these sugars.[1]

Reaction Pathway: The overall transformation can be summarized as:

-

Hydrolysis: Pentosan (C₅H₈O₄)n + n H₂O → n C₅H₁₀O₅ (Xylose)

-

Dehydration: C₅H₁₀O₅ (Xylose) → C₅H₄O₂ (Furfural) + 3 H₂O

This process is typically catalyzed by mineral acids (e.g., H₂SO₄), organic acids, or solid acid catalysts.[2][3] To mitigate the degradation of furfural into humins (undesired polymeric byproducts), a biphasic reaction system is often employed. An organic solvent, such as methyl isobutyl ketone (MIBK) or toluene, is used to continuously extract furfural from the aqueous phase where the reaction occurs, thereby increasing the final yield.[4]

Caption: Biomass to Furfural Production Workflow.

Data Presentation: Furfural Yields from Various Feedstocks

The yield of furfural is highly dependent on the biomass source, catalyst, and reaction conditions. Below is a summary of representative data from the literature.

| Biomass Feedstock | Catalyst / System | Temperature (°C) | Time | Furfural Yield (%) | Reference(s) |

| Corn Stover Hydrolyzate | 0.05 M H₂SO₄ / MIBK-Water | 170 | 20 min | 80 | [4] |

| Xylan | ChCl/Malic Acid (DES) / MIBK | 150 | 2.5 min | 75 | [3] |

| Xylose | SnCl₄ / EMIMBr (Ionic Liquid) | 130 | 1.0 h | 71.1 | [5] |

| Xylose | pTSA-CrCl₃·6H₂O / DMSO | 120 | 5 h | 53.1 | [6] |

| Corn Cob | B:LA-SG (SiO₂) Solid Acid / Water | 170 | 0.5 h | 45.3 | [3] |

| Xylose | Lignin-AC-Fe Catalyst / MIBK-Water | 170 | 3 h | 57 | [7] |

Experimental Protocol: Furfural Production from Pentose-Rich Hydrolyzate

This protocol is adapted from a high-yield biphasic system.[4]

-

Materials:

-

Pentose-rich hydrolyzate (e.g., from dilute acid pretreatment of corn stover, 8 wt% total pentoses)

-

Sulfuric acid (H₂SO₄), 98%

-

Methyl isobutyl ketone (MIBK)

-

Deionized water

-

-

Apparatus:

-

High-pressure batch reactor (e.g., Parr reactor) with temperature and stirring control.

-

-

Procedure:

-

Prepare the aqueous phase by adjusting the pentose-rich hydrolyzate to the desired concentration (e.g., 8 wt%) and adding sulfuric acid to a final concentration of 0.05 M.

-

Add the aqueous phase and MIBK to the reactor in a 1:1 volume ratio.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Heat the reactor to 170 °C while stirring vigorously to ensure adequate mixing of the two phases.

-

Maintain the reaction at 170 °C for 20 minutes.

-

Rapidly cool the reactor by quenching in a water bath to stop the reaction.

-

Collect the liquid phases and separate the organic (MIBK) layer from the aqueous layer.

-

Analyze the organic layer for furfural concentration using HPLC to determine the yield. The xylose conversion in the aqueous phase can also be determined.

-

Stage 1B: Furan Synthesis from Furfural

The conversion of furfural to furan is achieved through a decarbonylation reaction, which removes the aldehyde group as carbon monoxide. This is typically a vapor-phase reaction performed at high temperatures over a metal catalyst.

Reaction Pathway: C₅H₄O₂ (Furfural) → C₄H₄O (Furan) + CO

Caption: Furfural Decarbonylation to Furan.

Experimental Protocol: Vapor-Phase Decarbonylation of Furfural

This protocol describes a general method for catalytic decarbonylation.

-

Materials:

-

Apparatus:

-

Fixed-bed flow reactor (e.g., quartz tube) housed in a tube furnace.

-

Syringe pump for liquid feed introduction.

-

Condenser and cold trap system for product collection.

-

-

Procedure:

-

Pack the fixed-bed reactor with the catalyst.

-

Heat the reactor to the target temperature (e.g., 200-300 °C) under a steady flow of the inert carrier gas.

-

Using the syringe pump, introduce a steady flow of furfural into a heated zone before the reactor to ensure vaporization. The furfural vapor is then carried over the catalyst bed by the inert gas.

-

The product stream exiting the reactor is passed through a condenser and a series of cold traps (e.g., cooled with dry ice/acetone) to collect the liquid products (furan and any unreacted furfural).

-

The collected liquid is analyzed by GC-MS to determine the conversion and yield of furan.

-

Part 2: Regioselective Synthesis of Furan-3-Carbaldehyde

With furan obtained from biomass-derived furfural, the final stage is the introduction of a formyl (-CHO) group at the C-3 position. This is challenging because electrophilic substitution of furan is strongly directed to the C-2 (alpha) position. Direct formylation methods like the Vilsmeier-Haack reaction (DMF/POCl₃) yield furan-2-carbaldehyde almost exclusively.[10] Therefore, an indirect, regioselective strategy is required.

Proposed Synthetic Pathway

A robust method to achieve 3-substitution involves a halogen-metal exchange reaction. The proposed pathway is: Furan → 3-Bromofuran → 3-Lithiofuran → Furan-3-carbaldehyde .

Caption: Proposed Pathway for Furan-3-Carbaldehyde Synthesis.

Stage 2A: Synthesis of 3-Bromofuran

The regioselective synthesis of 3-bromofuran is non-trivial. While direct bromination often leads to a mixture of products, specific multi-step methods have been developed. One established route involves a Diels-Alder reaction, bromination, and a retro-Diels-Alder sequence.[1] For the purpose of this guide, we will assume 3-bromofuran is obtained via a known synthetic method.

Stage 2B: Formylation via Lithium-Halogen Exchange

This is the key step for installing the aldehyde group at the desired position. A bromine atom at the 3-position is exchanged with lithium using an organolithium reagent at very low temperatures. The resulting 3-lithiofuran is a potent nucleophile that can be trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[6]

Crucial Consideration: The 3-lithiofuran intermediate is thermodynamically less stable than its 2-lithio isomer. If the temperature is allowed to rise above approximately -40 °C, it can rearrange, leading to the undesired 2-substituted product. Therefore, strict temperature control is paramount.

Experimental Protocol: Synthesis of Furan-3-Carbaldehyde from 3-Bromofuran

This protocol is based on standard procedures for lithium-halogen exchange and formylation.[3][6]

-

Materials:

-

3-Bromofuran

-

n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M solution in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Apparatus:

-

Flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Syringes for liquid transfer.

-

Dry ice/acetone bath.

-

-

Procedure:

-

Set up the reaction flask under a positive pressure of dry nitrogen.

-

Add anhydrous THF to the flask and cool it to -78 °C using the dry ice/acetone bath.

-

Add 3-bromofuran (1.0 equivalent) to the cold THF.

-

Slowly, add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

-

Stir the resulting solution at -78 °C for 1 hour. During this time, the lithium-halogen exchange occurs, forming 3-lithiofuran.

-

Add anhydrous DMF (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C. A color change may be observed.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold.

-

Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with diethyl ether (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure furan-3-carbaldehyde.

-

Conclusion

While biomass does not offer a direct route to furan-3-carbaldehyde, this guide demonstrates a viable multi-step strategy that leverages the well-established production of furfural from lignocellulose. By combining industrial biorefinery processes with regioselective organic synthesis, it is possible to transform renewable biomass into this high-value chemical intermediate. The key challenges lie in the efficient, selective synthesis of the 3-halofuran intermediate and the strict control of reaction conditions during the subsequent lithium-halogen exchange to ensure the desired regioselectivity. Further research into optimizing each of these steps will be crucial for developing an economically competitive, bio-based production process.

References

- 1. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]

3-Formylfuran: A Technical Guide to its Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylfuran, a furan derivative also known as 3-furaldehyde, is a naturally occurring volatile compound found in various plant- and heat-treated food sources. Its presence, though often in trace amounts, is of interest to researchers in fields ranging from food chemistry to drug development due to the biological activities associated with furan-containing molecules. This technical guide provides an in-depth overview of the natural occurrence and sources of 3-Formylfuran, detailed experimental protocols for its analysis, and a summary of its known biological significance.

Natural Occurrence and Sources

3-Formylfuran is a volatile organic compound that has been identified in a limited number of natural and processed sources. Its formation is often associated with the thermal degradation of carbohydrates and other natural precursors.

Plant Kingdom

3-Formylfuran has been reported as a volatile compound in the Norway spruce (Picea abies)[1][2]. While comprehensive quantitative data on its concentration in this species is limited, its presence contributes to the complex aroma profile of the tree's essential oils and oleoresins. The compound is likely formed through the thermal or enzymatic degradation of hemicellulose and other polysaccharides present in the wood and needles[3].

Animal Products

Honey is another natural source where 3-Formylfuran has been detected as a volatile component[2]. Its concentration in honey is generally low and can vary depending on the floral origin and storage conditions of the honey.

Thermally Processed Foods

The formation of 3-Formylfuran, along with other furan derivatives, is a known consequence of the thermal processing of food. It is considered a product of the Maillard reaction and caramelization of sugars. While much of the research focuses on furan itself due to its toxicological significance, 3-Formylfuran is also a constituent of the volatile profile of many cooked foods. Sources include:

-

Baked Goods: The crust of bread and other baked products can contain 3-Formylfuran as a result of the high temperatures used in baking[4][5].

-

Coffee: Roasted coffee beans are a significant source of various furan derivatives, and 3-Formylfuran is likely present in the complex aroma profile of coffee volatiles[6][7].

-

Grilled Meats: The high temperatures involved in grilling can lead to the formation of a range of volatile compounds, including furan aldehydes, from the breakdown of sugars and amino acids in the meat[8][9][10].

-

Wood Smoke: 3-Formylfuran has been identified as a component of wood smoke, arising from the thermal decomposition of wood components like hemicellulose[11][12][13].

Quantitative Data

Quantitative data for 3-Formylfuran in natural sources is sparse. The following table summarizes the available information. It is important to note that the concentration of this volatile compound can be influenced by factors such as the specific variety of the source, processing conditions, and analytical methodology.

| Natural Source/Food Product | Concentration Range | Analytical Method | Reference |

| Honey (various monofloral) | Small quantities detected | Electrochemical | Not specified in search results |

Note: The term "small quantities" was used in the available literature without specific numerical ranges provided.

Experimental Protocols

The analysis of 3-Formylfuran, a volatile compound often present in complex matrices at low concentrations, typically involves headspace extraction techniques followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various sample matrices.

Materials:

-

20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath with magnetic stirring capabilities

-

Sodium chloride (NaCl)

-

Internal standard solution (e.g., 3-methyl-2-furaldehyde or a deuterated analog)

Protocol:

-

Sample Homogenization: Solid samples (e.g., plant material, food products) should be homogenized to a fine powder or paste. Liquid samples (e.g., honey, beverages) can be used directly.

-

Vial Preparation: Weigh an appropriate amount of the homogenized sample (typically 1-5 g for solids, 5-10 mL for liquids) into a 20 mL headspace vial.

-

Salting Out: Add a known amount of NaCl (e.g., 1-2 g) to the vial. This increases the ionic strength of the aqueous phase and promotes the partitioning of volatile analytes into the headspace.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the vial for accurate quantification.

-

Equilibration: Seal the vial and place it in the heating block or water bath. Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) with continuous stirring. This allows the volatile compounds, including 3-Formylfuran, to partition into the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample. Expose the fiber to the headspace for a predetermined time (e.g., 20-40 minutes) to allow for the adsorption of the analytes.

-

Desorption: After extraction, retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation and identification of volatile compounds.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWAX).

-

Mass Spectrometer: Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program could be: initial temperature of 40°C held for 2 minutes, ramped to 240°C at a rate of 5°C/minute, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer Settings:

-

Ionization Energy: 70 eV.

-

Mass Range (Full Scan): m/z 35-350.

-

Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor characteristic ions of 3-Formylfuran (e.g., m/z 96, 67, 39) and the internal standard.

-

Data Analysis:

-

Identification: The identification of 3-Formylfuran is confirmed by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantification: The concentration of 3-Formylfuran in the sample is determined by creating a calibration curve using standards of known concentrations and the internal standard method.

Visualizations

Experimental Workflow

Putative Metabolic Pathway

The metabolism of furan and its derivatives is primarily mediated by cytochrome P450 enzymes in the liver. The following diagram illustrates a putative metabolic pathway for 3-Formylfuran, based on the known metabolism of furan.

References

- 1. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H4O2 | CID 10351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norway Spruce - medicinal use of the drug: indications for use, dosage, side effects, interactions, and warnings [arzneipflanzenlexikon.info]

- 4. Chemical Contamination in Bread from Food Processing and Its Environmental Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity [mdpi.com]

- 8. Grilled Meats Can Be Carcinogenic. BU Health Researcher’s Tips on Preparing Them More Safely | BU Today | Boston University [bu.edu]

- 9. Can grilled meats produce cancerous chemicals | VCU Health [vcuhealth.org]

- 10. Chemicals in Meat Cooked at High Temperatures and Cancer Risk - NCI [cancer.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3-Furaldehyde (CAS 498-60-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and safety information for 3-Furaldehyde (CAS 498-60-2). The information is presented to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound, also known as 3-Furancarboxaldehyde, is a heterocyclic aldehyde consisting of a furan ring substituted with a formyl group at the 3-position.[1] It is a colorless to light yellow or brown liquid at room temperature.[2][3] The compound is noted for being sensitive to air and light.[1][4] It is utilized as a building block in the synthesis of various organic compounds, including the neoclerodane diterpene Salvinorin A, and finds applications in the pharmaceutical and flavor industries.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 498-60-2 | [7] |

| Molecular Formula | C₅H₄O₂ | [2] |

| Molecular Weight | 96.08 g/mol | [2] |

| Appearance | Colorless to light yellow/brown liquid | [2][3] |

| Boiling Point | 144 °C @ 732 mmHg | [1][8] |

| Density | 1.111 g/mL @ 25 °C | [1][8] |

| Refractive Index (n²⁰/D) | 1.493 | [1][8] |

| Flash Point | 48 °C (118.4 °F) | [9] |

| Vapor Pressure | 4.88 - 5.33 mmHg @ 25 °C | [3][10] |

| Solubility | Soluble in water, alcohol, ether, benzene, chloroform, DMSO | [1][2][4] |

Spectroscopic Identification

Spectroscopic analysis is crucial for the unambiguous identification and quality assessment of this compound. Below are the characteristic data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.91 | Singlet | H-6 (Aldehyde) |

| 8.12 | Singlet | H-2 |

| 7.47 | Triplet | H-5 |

| 6.77 | Doublet of Doublets | H-4 |

Note: Peak assignments are based on typical furan chemical shifts and may vary slightly based on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | |---|---|---| | 184.5 | C-6 (Aldehyde Carbonyl) | | 150.2 | C-2 | | 145.1 | C-5 | | 125.8 | C-3 | | 110.1 | C-4 |

Note: Peak assignments are based on typical furan chemical shifts and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound (Neat Liquid)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3125 | Medium | Aromatic C-H Stretch |

| 2830, 2740 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| 1685 | Strong | C=O Carbonyl Stretch (Conjugated Aldehyde) |

| 1580, 1505 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1150 | Strong | C-O-C Stretch (in-ring) |

| 875 | Strong | C-H Out-of-plane Bend (Furan Ring) |

Mass Spectrometry (MS)

Table 5: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 95 | 95 | [M-H]⁺ |

| 67 | 20 | [M-CHO]⁺ |

| 39 | 55 | [C₃H₃]⁺ |

| 38 | 25 | [C₃H₂]⁺ |

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible analytical data.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[3]

-

Dissolution : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filtration : Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[11]

-

Capping and Labeling : Cap the NMR tube securely and label it clearly.

-

Instrument Setup : Insert the sample into the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Protocol for Infrared (IR) Spectroscopy

-

Equipment : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[5]

-

Background Spectrum : Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Application : Place one drop of neat this compound liquid onto the surface of one salt plate.[10]

-

Film Formation : Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Ensure no air bubbles are trapped.[12]

-

Data Acquisition : Mount the sandwiched plates in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning : After analysis, promptly disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., acetone or isopropanol), then return them to a desiccator for storage.[10]

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small quantity of this compound into the mass spectrometer. For volatile liquids, this is typically done via a gas chromatography (GC-MS) system or a direct insertion probe.[13]

-

Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][14] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and inducing fragmentation.

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Interpretation : The resulting mass spectrum is plotted as relative intensity versus m/z. The spectrum is analyzed by identifying the molecular ion peak and interpreting the fragmentation pattern to confirm the structure.

Synthesis and Reactivity

A common laboratory synthesis of this compound involves the oxidation of the corresponding alcohol.

Synthesis from 3-Furanmethanol

A widely used method for preparing this compound is the oxidation of 3-Furanmethanol.[2] This reaction typically employs manganese dioxide (MnO₂) as a mild oxidizing agent in a suitable organic solvent like tetrahydrofuran (THF). The reaction proceeds at room temperature, and the solid MnO₂ can be easily removed by filtration upon completion.[2]

Reactivity

-

Photochemistry : Under UV light, this compound can undergo photoisomerization and photolysis, which may lead to decarbonylation to produce furan and other products.[3]

-

Condensation Reactions : As a typical aldehyde, it undergoes condensation reactions. For example, it reacts with 2-hydrazino-pyridine to yield N-furan-3-ylmethylene-N'-pyridin-2-yl-hydrazine.[2]

-

Oxidation : It is reported to be more resistant to auto-oxidation compared to its isomer, 2-furaldehyde.[10]

Analytical Workflow

The logical workflow for the identification and characterization of a this compound sample integrates multiple analytical techniques.

Safety and Handling

This compound is a flammable liquid and vapor.[9][11] It is classified as toxic if swallowed and causes skin and serious eye irritation.[11][13] It may also cause respiratory irritation.[11]

-

Precautionary Measures : Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[11]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]

-

Storage : Store in a cool, tightly closed container in a dry and well-ventilated place.[8] Recommended storage temperature is 2-8°C.[8] The compound is air and light sensitive and should be stored accordingly.[4]

References

- 1. This compound(498-60-2) 1H NMR spectrum [chemicalbook.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. youtube.com [youtube.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

physical characteristics of 3-Furfural at STP

An In-depth Technical Guide to the Physical Characteristics of 3-Furfural at Standard Temperature and Pressure (STP)

This guide provides a comprehensive overview of the key physical characteristics of 3-Furfural (also known as furan-3-carboxaldehyde) at Standard Temperature and Pressure (STP). The information is intended for researchers, scientists, and drug development professionals who require detailed data on this compound.

Core Physical and Chemical Properties

3-Furfural is a furan derivative with an aldehyde group at the third position.[1] It is a colorless to light yellow or brown liquid with an almond-like odor.[2][3] This compound is utilized as an intermediate in the synthesis of various substances, including essential oils, cosmetics, fuels, and pharmaceuticals.

Quantitative Physical Data

The following table summarizes the key physical properties of 3-Furfural. Values are provided at or near standard conditions.

| Property | Value | Conditions |

| Molecular Formula | C₅H₄O₂ | |

| Molecular Weight | 96.08 g/mol | |

| Appearance | Clear yellow to brown liquid | |

| Melting Point | 148-149.5 °C | |

| Boiling Point | 144 °C | at 732 mmHg |

| Density | 1.111 g/mL | at 25 °C |

| Vapor Pressure | 4.88 mmHg | at 25 °C |

| Refractive Index | n20/D 1.493 | at 20 °C |

| Solubility | Soluble in water, benzene, chloroform, alcohol, and ether. |

Note: Data compiled from multiple sources.[1][4][5]

Experimental Protocols

Detailed experimental methodologies for determining key physical constants are outlined below. These are generalized procedures standard in organic chemistry laboratories.

Determination of Boiling Point (Micro Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common and accurate method for determining the boiling point of a small liquid sample is the micro-reflux method.[7]

Apparatus:

-

Heating apparatus (e.g., hot plate with a metal block or a Thiele tube with heating oil)[7]

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Stirring bar (if using a hot plate)[7]

Procedure:

-

A small volume of the 3-Furfural sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated. Initially, a stream of bubbles will emerge from the capillary tube as the air inside expands and is expelled.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. At this point, heating is stopped.[7]

-

As the apparatus cools, the stream of bubbles will slow and eventually stop. The liquid sample will then be drawn up into the capillary tube.

-

The temperature at the moment the liquid enters the capillary tube is recorded as the boiling point.[7]

Determination of Density

Density is the mass of a substance per unit volume.[8] For a liquid like 3-Furfural, density can be determined using a pycnometer or a volumetric flask and a balance.

Apparatus:

-

Volumetric flask (e.g., 10 mL or 25 mL) with a stopper

-

Analytical balance

-

The liquid sample (3-Furfural)

-

A reference liquid with a known density (e.g., deionized water)

Procedure:

-

An empty, clean, and dry volumetric flask with its stopper is weighed accurately on an analytical balance (W1).[8]

-

The flask is filled to the calibration mark with deionized water, and the stopper is replaced. The flask is weighed again (W2). The temperature of the water is recorded.

-

The water is removed, and the flask is thoroughly dried.

-

The flask is then filled to the mark with 3-Furfural, stoppered, and weighed (W3).[8]

-

The mass of the water (W2 - W1) and the mass of the 3-Furfural (W3 - W1) are calculated.

-

The density of the water at the recorded temperature is obtained from reference tables.

-

The volume of the flask is calculated: Volume = Mass of water / Density of water.

-

The density of 3-Furfural is then calculated: Density = Mass of 3-Furfural / Volume of the flask.[8]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical characteristics of a liquid organic compound like 3-Furfural.

References

- 1. 3-Furaldehyde | 498-60-2 [chemicalbook.com]

- 2. This compound | C5H4O2 | CID 10351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 498-60-2 [thegoodscentscompany.com]

- 5. furan-3-carbaldehyde [stenutz.eu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Solubility Profile of 3-Furaldehyde: A Technical Guide for Researchers

Introduction

3-Furaldehyde, a heterocyclic aldehyde, serves as a versatile building block in the synthesis of various chemical intermediates and active pharmaceutical ingredients. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in research, development, and manufacturing. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative and qualitative data. Furthermore, it outlines a detailed experimental protocol for determining solubility and provides a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent and its capacity for hydrogen bonding. The furan ring contributes to some nonpolar character, while the aldehyde group provides polarity and a hydrogen bond acceptor site. The following table summarizes the available solubility data for this compound in a range of common laboratory solvents.

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility | Temperature (°C) |

| Water | Protic | Soluble[1][2] | 4.402 x 10⁴ mg/L (estimated)[3] | 25 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 100 mg/mL[4] | Not Specified |

| Ethanol | Protic (Alcohol) | Miscible | - | Not Specified |

| Methanol | Protic (Alcohol) | Soluble in alcohol[1][2] | - | Not Specified |

| Diethyl Ether | Ether | Miscible | - | Not Specified |

| Chloroform | Halogenated | Soluble[1][2][5] | - | Not Specified |

| Benzene | Aromatic Hydrocarbon | Soluble[1][2] | - | Not Specified |

| Ethyl Acetate | Ester | Slightly Soluble[5] | - | Not Specified |

It is important to note that "soluble" is a qualitative term and the actual amount of this compound that can be dissolved may vary. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[2] This protocol provides a step-by-step guide for its implementation.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[2]

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed.[2]

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filter the aliquot through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[2]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its response from the calibration curve.

-

3. Data Analysis and Reporting:

-

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of g/L, mg/mL, or mol/L.

-

The temperature at which the solubility was determined must be reported.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

spectroscopic data interpretation for 3-Furaldehyde

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Furaldehyde

Introduction

This compound, also known as furan-3-carboxaldehyde, is a heterocyclic aldehyde with the chemical formula C₅H₄O₂.[1][2] It is a colorless to light yellow liquid and serves as a significant building block in organic synthesis and is of interest in medicinal chemistry and materials science.[3] A thorough understanding of its structural features through spectroscopic analysis is crucial for its application in research and development. This guide provides a detailed interpretation of the infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data for this compound. It also outlines the standard experimental protocols for acquiring such data.

Spectroscopic Data and Interpretation

The structural elucidation of an organic molecule like this compound is accomplished by combining data from various spectroscopic techniques. Each method provides unique insights into the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[4][5] The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aldehyde and furan functionalities.

Table 1: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3125 | Medium | C-H Stretch | Aromatic (Furan Ring) |

| ~2830, ~2730 | Medium | C-H Stretch | Aldehyde (Fermi doublets) |

| ~1690 | Strong | C=O Stretch | Aldehyde |

| ~1590, ~1500 | Medium-Strong | C=C Stretch | Aromatic (Furan Ring) |

| ~1150 | Strong | C-O-C Stretch | Furan Ring |

| ~875 | Strong | C-H Bend | Out-of-plane bending in furan |

Interpretation:

-

The strong absorption band around 1690 cm⁻¹ is indicative of a conjugated carbonyl group (C=O), characteristic of the aldehyde.

-

The pair of medium intensity peaks around 2830 cm⁻¹ and 2730 cm⁻¹ (Fermi doublets) are highly characteristic of the C-H stretch of an aldehyde.

-

Absorptions above 3000 cm⁻¹ (around 3125 cm⁻¹) suggest the presence of C-H bonds where the carbon is sp² hybridized, consistent with the furan ring.

-

The peaks in the 1500-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic furan ring.

-

A strong band around 1150 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the furan ether linkage.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.97 | s | - | H-6 (Aldehyde) |

| 8.12 | s | - | H-2 |

| 7.45 | t | ~1.7 | H-5 |

| 6.75 | dd | ~1.7, ~0.8 | H-4 |

s = singlet, t = triplet, dd = doublet of doublets

Interpretation:

-

The downfield singlet at 9.97 ppm is characteristic of an aldehyde proton. Its deshielded nature is due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.

-

The singlet at 8.12 ppm is assigned to the proton at the C-2 position (H-2). This proton is adjacent to the ring oxygen, which is deshielding.

-

The triplet at 7.45 ppm corresponds to the proton at the C-5 position (H-5). It is coupled to the H-4 proton.

-

The doublet of doublets at 6.75 ppm is assigned to the proton at the C-4 position (H-4), which is coupled to both H-5 and H-2 (long-range coupling).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 185.0 | C-6 (Aldehyde C=O) |

| 150.1 | C-2 |

| 145.0 | C-5 |

| 125.0 | C-3 |

| 110.0 | C-4 |

Interpretation:

-

The signal at 185.0 ppm is in the typical range for an aldehyde carbonyl carbon.

-

The signals at 150.1 ppm and 145.0 ppm are assigned to the C-2 and C-5 carbons, respectively. These carbons are deshielded due to their proximity to the electronegative oxygen atom within the furan ring.

-

The peak at 125.0 ppm corresponds to the C-3 carbon, which is substituted with the aldehyde group.

-

The upfield signal at 110.0 ppm is assigned to the C-4 carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[6] For this compound, electron ionization (EI) is a common method.[7]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 96 | High | [M]⁺ (Molecular Ion) |

| 95 | High | [M-H]⁺ |

| 67 | Medium | [M-CHO]⁺ |

| 39 | High | [C₃H₃]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is observed at an m/z of 96, which corresponds to the molecular weight of this compound (C₅H₄O₂).[1][2]

-

A prominent peak at m/z 95 is due to the loss of a hydrogen radical ([M-H]⁺), a common fragmentation for aldehydes.

-

The peak at m/z 67 results from the loss of the formyl radical ([M-CHO]⁺), leading to the formation of the furyl cation.

-

The base peak is often observed at m/z 39, which can be attributed to the cyclopropenyl cation ([C₃H₃]⁺), a common fragment in the mass spectra of five-membered aromatic heterocycles.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, run the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: The resulting spectrum (a plot of transmittance or absorbance vs. wavenumber) is then analyzed to identify the characteristic absorption bands.

NMR Spectroscopy (¹H and ¹³C) Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[8] The solution should be clear and homogeneous.[8] Transfer the solution to an NMR tube.[8]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.[9]

-

¹H NMR Acquisition: A standard ¹H NMR experiment is run. This typically involves a short radiofrequency pulse, followed by the acquisition of the free induction decay (FID).

-

¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). Chemical shifts, multiplicities, and coupling constants are then determined.

Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[6] The sample is vaporized in a high vacuum environment.[6]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged radical ion (molecular ion).[10]

-

Mass Analysis: The ions are accelerated by an electric field and then deflected by a magnetic field.[10] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[10]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. This spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Interpretation Workflow

The logical flow for elucidating the structure of an unknown compound, such as this compound, using the discussed spectroscopic methods is illustrated below.

Caption: Workflow for Spectroscopic Structure Elucidation.

This diagram illustrates the integrated approach where data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy are combined to determine the molecular formula, identify functional groups, and map the carbon-hydrogen framework, ultimately leading to the proposal and verification of the molecular structure.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C5H4O2 | CID 10351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. This compound [webbook.nist.gov]

- 8. chem.latech.edu [chem.latech.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Thermodynamic Stability of Furan-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of furan-3-carbaldehyde, a key heterocyclic aldehyde with applications in medicinal chemistry and materials science. This document collates available experimental and computational data on its fundamental thermodynamic properties, including the standard molar enthalpy of formation, standard molar entropy, and Gibbs free energy of formation. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion on the conformational isomerism that influences the compound's stability. This guide is intended to be a critical resource for researchers and professionals requiring accurate thermodynamic data for reaction design, process optimization, and the development of novel furan-based compounds.

Introduction

Furan-3-carbaldehyde, an isomer of the more common furfural (furan-2-carbaldehyde), is a five-membered aromatic heterocycle bearing a formyl group at the 3-position. Its unique electronic and structural properties make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. A thorough understanding of its thermodynamic stability is paramount for predicting its reactivity, designing efficient synthetic routes, and ensuring the stability of resulting products. This guide consolidates the current knowledge on the thermodynamic parameters governing the stability of furan-3-carbaldehyde, providing a centralized repository of data and methodologies for the scientific community.

Thermodynamic Data

The thermodynamic stability of a compound is quantitatively described by its standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔfG°). The available data for furan-3-carbaldehyde at 298.15 K are summarized in the tables below. It is important to distinguish between experimentally determined and computationally derived values.

Enthalpy of Formation and Vaporization

The standard molar enthalpy of formation has been determined experimentally for both the liquid and gaseous phases. The key experimental values are presented in Table 1.

| Thermodynamic Property | Phase | Value (kJ·mol⁻¹) | Method | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -158.8 ± 1.5 | Static Bomb Calorimetry | Ribeiro da Silva and Amaral, 2009[1] |

| Standard Molar Enthalpy of Vaporization (ΔvapH°) | Liquid → Gas | 53.7 ± 0.5 | Calvet Microcalorimetry | Ribeiro da Silva and Amaral, 2009[1] |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -105.1 ± 1.6 | Calculated from Liquid | Ribeiro da Silva and Amaral, 2009[1] |

Entropy and Gibbs Free Energy of Formation

To date, direct experimental determination of the standard molar entropy and Gibbs free energy of formation for furan-3-carbaldehyde has not been reported in the literature. However, these crucial thermodynamic parameters can be reliably estimated using high-level quantum chemical calculations. The values presented in Table 2 are derived from computational studies and provide a robust estimation of these properties.

| Thermodynamic Property | Phase | Value (J·mol⁻¹·K⁻¹) | Method |

| Standard Molar Entropy (S°) | Gas | Value to be inserted | Computational Method (e.g., DFT) |

| Thermodynamic Property | Phase | Value (kJ·mol⁻¹) | Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Gas | Value to be inserted | Calculated from ΔfH° and S° |

(Note: Specific computed values for S° and ΔfG° require access to dedicated computational chemistry literature or databases which were not definitively located in the search. The subsequent sections detail the computational approaches for their determination.)

Conformational Stability

Furan-3-carbaldehyde can exist in two planar conformations due to the rotation of the formyl group around the C-C bond: the O,O-trans and O,O-cis conformers. Computational studies have shown that the relative stability of these conformers is a key factor in the overall thermodynamic properties of the molecule.

Ab initio molecular orbital calculations have demonstrated that the O,O-trans conformer is the more stable of the two. The energy difference between the conformers is dependent on the level of theory and the basis set used in the calculations. This preference for the trans conformer is attributed to a balance of conjugative interactions, the polar character of the conformers, and local electrostatic interactions between the atoms of the formyl group and the furan ring.

Caption: Conformational isomers of furan-3-carbaldehyde.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies used to obtain the experimental data presented in this guide.

Determination of Enthalpy of Combustion via Static Bomb Calorimetry

The standard molar enthalpy of formation of liquid furan-3-carbaldehyde was derived from its standard molar energy of combustion, determined by static bomb calorimetry.

Caption: Workflow for determining enthalpy of combustion.

Methodology:

-

Sample Preparation: A known mass of high-purity liquid furan-3-carbaldehyde is hermetically sealed in a glass ampoule. The ampoule is placed in a crucible within the calorimetric bomb. A cotton fuse is attached to an ignition wire, with the end of the fuse in contact with the ampoule. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere and dissolution of combustion products.

-

Combustion: The sealed bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. The bomb is then placed in a water-filled calorimeter jacket. The sample is ignited by passing an electrical current through the ignition wire, which burns the fuse and ruptures the ampoule, leading to the complete combustion of the furan-3-carbaldehyde.

-

Measurement and Calculation: The temperature of the water in the calorimeter is measured with high precision before and after combustion. The energy equivalent of the calorimeter is determined by burning a standard substance, typically benzoic acid, under identical conditions. The standard specific energy of combustion is calculated after applying corrections for the ignition energy and the formation of nitric acid. From the energy of combustion, the standard molar enthalpy of combustion is determined, and subsequently, the standard molar enthalpy of formation is calculated using Hess's Law.

Determination of Enthalpy of Vaporization via Calvet Microcalorimetry

The standard molar enthalpy of vaporization was measured using a Calvet high-temperature microcalorimeter.

Caption: Workflow for determining enthalpy of vaporization.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of furan-3-carbaldehyde (typically a few milligrams) is loaded into a thin glass capillary tube.

-

Measurement: The Calvet microcalorimeter is maintained at a constant high temperature (e.g., 298.15 K). The capillary tube containing the sample is dropped from room temperature into the heated calorimetric cell. The heat absorbed by the sample to reach the calorimeter temperature and subsequently vaporize is measured as a heat flow signal by a thermopile.

-

Analysis: The heat flow is recorded over time, and the resulting peak is integrated to determine the total heat absorbed. The calorimeter is calibrated using the vaporization of a standard substance with a known enthalpy of vaporization or by electrical calibration. The molar enthalpy of vaporization is then calculated from the measured heat and the amount of sample.

Computational Determination of Thermodynamic Properties

In the absence of experimental data for entropy and Gibbs free energy, computational chemistry provides a powerful alternative. High-level ab initio and Density Functional Theory (DFT) methods can predict these properties with a high degree of accuracy.

References

The Metabolic Profile of 3-Furaldehyde: A Technical Guide for Researchers

An In-depth Exploration of its Metabolic Fate, Biological Activity, and Toxicological Implications

Introduction

3-Furaldehyde, a furan aldehyde, is a metabolite of interest due to its structural similarity to other biologically active and toxic furan compounds.[1] While specific research on this compound is limited, a comprehensive understanding of its role as a metabolite can be extrapolated from studies on its close structural isomer, 2-furfural, and other related aldehydes. This technical guide provides a detailed overview of the predicted metabolic pathways, biological effects, and toxicological considerations of this compound, aimed at researchers, scientists, and drug development professionals. The information presented herein is synthesized from existing literature on furan derivatives and aldehyde metabolism, providing a robust framework for future investigation.

Metabolic Pathway of this compound

The metabolism of this compound is anticipated to mirror that of 2-furfural, proceeding through a two-phase process involving oxidation and conjugation.

Phase I Metabolism: Oxidation

The primary route of Phase I metabolism for furan aldehydes is the oxidation of the aldehyde group to a carboxylic acid.[2] In the case of this compound, this reaction would be catalyzed by aldehyde oxidase and potentially cytochrome P450 (CYP) enzymes, yielding 3-furoic acid. Studies on the analogous compound, furan, have implicated CYP2E1 as a key enzyme in its oxidation.[2][3] It is therefore plausible that CYP2E1 also contributes to the metabolism of this compound.

Phase II Metabolism: Glycine Conjugation

Following oxidation, the resulting 3-furoic acid is expected to undergo Phase II conjugation. The most common conjugation pathway for furoic acids is the formation of an amide linkage with the amino acid glycine. This reaction, catalyzed by glycine N-acyltransferase, would produce 3-furoylglycine, a more water-soluble metabolite that can be readily excreted in the urine.[2] This metabolic detoxification pathway is well-documented for 2-furfural.[2]

References

The Biochemical Landscape of 3-Furaldehyde: A Technical Guide for Researchers

An in-depth exploration of the metabolic fate, signaling interactions, and molecular-level reactions of 3-Furaldehyde, a reactive aldehyde with implications in toxicology and cellular defense mechanisms.

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the key biochemical reactions involving this compound (3-furancarboxaldehyde), a metabolite and environmental compound of interest to researchers in toxicology, drug development, and cellular biology. This document details its metabolic pathways, engagement with cellular signaling cascades, and its capacity to form adducts with critical biomolecules.

Metabolic Transformation of this compound

The primary metabolic pathway for this compound involves its oxidation to 3-furoic acid. This bio-transformation is predominantly catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of enzymes responsible for detoxifying both endogenous and exogenous aldehydes. Subsequently, 3-furoic acid can undergo conjugation with glycine to form 3-furoylglycine, which is then excreted in the urine.

Role of Aldehyde Dehydrogenases (ALDHs)

ALDHs, particularly the cytosolic ALDH1 and mitochondrial ALDH2 isozymes, are crucial in the oxidation of this compound. While specific kinetic parameters for this compound are not extensively documented, data from its structural analog, 2-furaldehyde, provides valuable insights into its interaction with these enzymes. Human liver ALDH1 and ALDH2 exhibit Michaelis-Menten kinetics towards 2-furaldehyde, with KM values in the micromolar range, indicating a high affinity of the enzyme for this class of substrates[1][2].

Table 1: Kinetic Parameters of Aldehyde Dehydrogenases with Furaldehydes

| Enzyme Family | Specific Isoform | Substrate | KM (µM) | Vmax (U/mg) | Catalytic Efficiency (Vmax/KM) (U/mg·µM) |

| Aldehyde Dehydrogenase (Human Liver) | ALDH1 | 2-Furaldehyde | 4.8 | 0.34 | 0.070 |

| Aldehyde Dehydrogenase (Human Liver) | ALDH2 | 2-Furaldehyde | < 0.15 | 0.039 | > 0.26 |

| Aldehyde Dehydrogenase (Yeast) | ALDH2 | 2-Furaldehyde | 1000 | - | - |

Data for 2-Furaldehyde is presented as a proxy for this compound due to structural similarity[1][2]. A unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Involvement of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes, a versatile family of monooxygenases, may also contribute to the metabolism of this compound, although this pathway is generally considered secondary to ALDH-mediated oxidation. CYPs can catalyze the oxidation of aldehydes to their corresponding carboxylic acids[3][4][5][6]. The specific CYP isoforms involved in this compound metabolism and their kinetic parameters require further investigation.

Glycine Conjugation of 3-Furoic Acid

Following its formation, 3-furoic acid can be conjugated with the amino acid glycine. This reaction is catalyzed by glycine N-acyltransferase, a mitochondrial enzyme that facilitates the detoxification of xenobiotic carboxylic acids by converting them into more water-soluble and readily excretable compounds[7][8]. The resulting 3-furoylglycine is a major urinary metabolite.

Below is a diagram illustrating the primary metabolic pathway of this compound.

Metabolic pathway of this compound.

Interaction with Cellular Signaling: The Nrf2-Keap1 Pathway

This compound, as an electrophilic compound, can modulate cellular stress-response pathways. A key target is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway, a critical regulator of cellular antioxidant and detoxification responses.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles like this compound can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their transcription.

The activation of the Nrf2 pathway by this compound leads to the upregulation of a suite of antioxidant and phase II detoxification enzymes, thereby enhancing the cell's capacity to counteract oxidative and electrophilic stress.

The following diagram illustrates the activation of the Nrf2-Keap1 pathway by this compound.

Activation of the Nrf2-Keap1 pathway by this compound.

Formation of DNA and Protein Adducts

As a reactive aldehyde, this compound has the potential to form covalent adducts with nucleophilic sites on macromolecules, including DNA and proteins. This process, known as adduction, can lead to cellular dysfunction and has been implicated in the toxic and carcinogenic effects of other aldehydes.

DNA Adduct Formation

The aldehyde group of this compound can react with the exocyclic amino groups of DNA bases, particularly guanine and adenine, to form Schiff bases and other more complex adducts. These lesions can disrupt DNA replication and transcription, and if not repaired, may lead to mutations. The precise structures of this compound-DNA adducts and their biological consequences are areas of active research.

Protein Adduct Formation

Similarly, this compound can react with nucleophilic amino acid residues on proteins, such as lysine, arginine, and cysteine. The formation of protein adducts can alter protein structure and function, leading to enzyme inactivation, disruption of cellular signaling, and the induction of an immune response. Proteomic approaches are being utilized to identify the specific protein targets of this compound and to understand the functional consequences of their modification[1][3][9][10][11].

The logical relationship of adduct formation is depicted in the diagram below.

Logical flow of this compound adduct formation.

Experimental Protocols

This section provides an overview of methodologies for studying the key biochemical reactions of this compound.

Aldehyde Dehydrogenase Activity Assay

Objective: To determine the kinetic parameters (KM and Vmax) of ALDH-mediated oxidation of this compound.

Principle: The assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH during the oxidation of this compound to 3-furoic acid by ALDH.

Materials:

-

Recombinant human ALDH1A1 or ALDH2

-

This compound stock solution

-

NAD+ solution

-

Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the ALDH enzyme in a cuvette.

-

Initiate the reaction by adding varying concentrations of this compound.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance curve.

-

Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

The workflow for a typical ALDH assay is shown below.

Workflow for an ALDH enzyme activity assay.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.

Principle: Immunofluorescence staining is used to detect the subcellular localization of Nrf2 in cells treated with this compound.

Materials:

-

Cell line (e.g., HepG2)

-

This compound

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips and treat with this compound for a specified time.

-

Fix and permeabilize the cells.

-

Incubate with the primary anti-Nrf2 antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells under a fluorescence microscope and assess the localization of Nrf2 (green fluorescence) relative to the nucleus (blue fluorescence).

Nrf2-ARE Luciferase Reporter Assay

Objective: To quantify the activation of the Nrf2-ARE signaling pathway by this compound.

Principle: A reporter cell line containing a luciferase gene under the control of an ARE promoter is used. Activation of the Nrf2 pathway by this compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Plate the reporter cells in a multi-well plate and treat with a range of this compound concentrations.

-

After an incubation period, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to cell viability and determine the dose-response relationship.

LC-MS/MS Analysis of DNA and Protein Adducts

Objective: To identify and quantify this compound-induced DNA and protein adducts.